Benzyl N-(4-aminophenyl)carbamate
Overview
Description
Benzyl N-(4-aminophenyl)carbamate, also known as BAPC, is an important synthetic intermediate in the pharmaceutical and agrochemical industries. It is widely used in the synthesis of various compounds, such as insecticides, herbicides, and pharmaceuticals. BAPC is also used in the synthesis of other compounds, such as polymers, dyes, and pigments. In addition, BAPC has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial activities.
Scientific Research Applications
Lipophilicity and Biological Activity
Benzyl N-(4-aminophenyl)carbamate derivatives have been studied for their hydro-lipophilic properties. A series of fluorinated benzyl carbamates of 4-aminosalicylanilides and related compounds were prepared to investigate their anticholinesterase and anti-inflammatory activity. It was found that lipophilicity significantly influences the biological activity of these compounds. The study provides insights into the correlations between lipophilicity, chemical structure, and biological activity of these derivatives (Jankech et al., 2020).
Application in Organic Synthesis
This compound has been used in the synthesis of various organic compounds. For instance, it has been involved in reactions leading to derivatives of 4-amino-4′-hydroxybiphenyl. The reactivity and scope of these reactions have been explored, highlighting the utility of this compound in organic synthesis and its potential for creating diverse chemical structures (Sheradsky & Nov, 1977).
Cholinesterase Inhibitors
A study involving this compound derivatives explored their potential as acetyl- and butyrylcholinesterase inhibitors. This research aimed at designing novel inhibitors for these enzymes, which are important targets in treating conditions like Alzheimer's disease. The study also conducted molecular docking and dynamics simulations to understand the interaction between these inhibitors and cholinesterase enzymes (Kos et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
The conversion of carbamates to amides in a single-step process is gaining attention because it is more advantageous than the simple amide synthesis from acid chloride and amine . This is due to the poor solubility of some amines in organic solvents, whereas the carbamates are commonly soluble in most of the solvents . Some carbamates, especially benzyl carbamates, are readily available and thus serve conveniently as starting materials .
properties
IUPAC Name |
benzyl N-(4-aminophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITLFTKLRFOUEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460220 | |
Record name | Benzyl N-(4-aminophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82720-42-1 | |
Record name | Benzyl N-(4-aminophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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